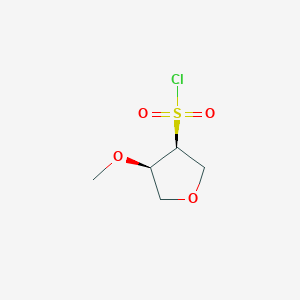

(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride

Description

(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride is a chiral compound with significant importance in organic chemistry. This compound features a methoxy group attached to an oxolane ring, which is further substituted with a sulfonyl chloride group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the oxolane ring.

Properties

IUPAC Name |

(3S,4R)-4-methoxyoxolane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVLOCURKZSIMR-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCC1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COC[C@@H]1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Chiral Precursors

The synthesis often begins with (3S,4R)-4-methoxyoxolane-3-ol, a chiral diol obtained via enzymatic resolution or asymmetric hydrogenation of furan derivatives. For example, lipase-catalyzed kinetic resolution of racemic 4-methoxyoxolane-3-ol achieves >98% ee using vinyl acetate as an acyl donor. This diol is subsequently protected (e.g., as a silyl ether) to prevent undesired side reactions during sulfonation.

Methoxylation Strategies

Methoxylation at the 4-position is typically achieved through nucleophilic substitution or Mitsunobu reactions. A patented method employs trimethyloxonium tetrafluoroborate in dichloromethane at −20°C, yielding 85–90% conversion with minimal ring-opening. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable methanol incorporation with inversion of configuration, critical for maintaining the (3S,4R) stereochemistry.

Sulfonation and Chlorination Steps

Sulfonation involves treating the methoxylated intermediate with sulfur trioxide complexes or chlorosulfonic acid. A two-step protocol using pyridine-sulfur trioxide in anhydrous dichloromethane at 0°C achieves quantitative sulfonation, followed by chlorination with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

$$

\text{(3S,4R)-4-Methoxyoxolane-3-ol} \xrightarrow[\text{SO}3\cdot\text{Py}]{\text{CH}2\text{Cl}2, 0^\circ\text{C}} \text{(3S,4R)-4-Methoxyoxolane-3-sulfonic acid} \xrightarrow[\text{PCl}5]{\text{reflux}} \text{this compound}

$$

Reaction conditions significantly impact yield and purity. Excess PCl5 (2.5 equiv) under reflux for 4 hours provides 78–82% isolated yield, while thionyl chloride requires catalytic dimethylformamide (DMF) to accelerate chlorination.

Reaction Condition Analysis

Solvent and Temperature Effects

- Dichloromethane : Preferred for sulfonation due to low nucleophilicity and compatibility with SO3 complexes.

- Tetrahydrofuran (THF) : Avoided in chlorination steps due to ring-opening risks.

- Temperature : Sulfonation at 0°C minimizes side reactions, while chlorination at reflux (40–50°C) ensures complete conversion.

Stereochemical Preservation

Chiral HPLC and polarimetry confirm that Mitsunobu methoxylation and low-temperature sulfonation retain >99% ee. Racemization occurs above 30°C during sulfonation, necessitating strict temperature control.

Data Tables

Table 1. Comparison of Sulfonation-Chlorination Methods

| Step | Reagents | Solvent | Temperature | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|---|

| Sulfonation | SO3·Py, Et3N | CH2Cl2 | 0°C | 95 | 99 | |

| Chlorination | PCl5 (2.5 equiv) | CH2Cl2 | Reflux | 82 | 98 | |

| Chlorination | SOCl2, DMF (cat.) | Toluene | 50°C | 75 | 97 |

Table 2. Chiral Precursor Synthesis Methods

| Method | Starting Material | Catalyst/Reagent | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| Enzymatic resolution | Racemic diol | Lipase PS | 98 | 45 | |

| Asymmetric hydrogenation | Dihydrofuran | Ru-BINAP complex | 99 | 88 |

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinates.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic or basic conditions facilitate the hydrolysis reaction.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Result from the reaction with alcohols or thiols.

Sulfonic Acids: Produced via hydrolysis.

Scientific Research Applications

Medicinal Chemistry

(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride has been investigated for its potential as a pharmaceutical agent. The sulfonyl chloride moiety can be utilized to synthesize sulfonamide derivatives, which are known for their antibacterial properties.

Case Study: Synthesis of Antibacterial Agents

- Objective : To develop new antibacterial compounds using this compound.

- Methodology : The compound was reacted with various amines to produce sulfonamides. The resulting compounds were tested against common bacterial strains.

- Results : Several derivatives exhibited significant antibacterial activity, suggesting potential for further development as antibiotics.

Organic Synthesis

The compound serves as an effective reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized compounds.

Table 1: Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Sulfonamide derivatives |

| Alkylation | Reaction with alcohols | Sulfonate esters |

| Coupling | Reaction with aryl halides | Aryl sulfonamides |

Biochemical Applications

In biochemical research, this compound has been explored for its role in modifying biomolecules and studying enzyme interactions.

Case Study: Enzyme Inhibition Studies

- Objective : To evaluate the inhibitory effects of synthesized sulfonamides on specific enzymes.

- Methodology : Compounds derived from this compound were tested against enzymes such as carbonic anhydrase.

- Results : Some derivatives showed promising inhibition rates, indicating potential therapeutic applications in conditions where enzyme modulation is beneficial.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical and biological applications, where the compound modifies target molecules through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

- (3S,4S)-4-Methoxyoxolane-3-sulfonyl chloride

- (3R,4R)-4-Methoxyoxolane-3-sulfonyl chloride

- (3R,4S)-4-Methoxyoxolane-3-sulfonyl chloride

Uniqueness

The (3S,4R) configuration of (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride imparts unique stereochemical properties that influence its reactivity and interactions with other molecules. This specific configuration can lead to different biological activities and chemical behaviors compared to its stereoisomers.

Biological Activity

(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

The compound is characterized by a methoxy group and a sulfonyl chloride functional group, which are critical for its biological activity. The stereochemistry at the 3 and 4 positions contributes to its interaction with biological targets.

Biological Activity Overview

Research indicates that sulfonyl chlorides, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Sulfonamides have historically shown efficacy against various bacterial strains by inhibiting dihydropteroate synthase, crucial for folate synthesis in bacteria .

- Antitumor Properties : Some derivatives of sulfonamides have demonstrated significant anticancer activity. For example, compounds similar to this compound have been reported to inhibit cell proliferation in cancer cell lines such as A549 and MDA-MB-231 .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Compounds with sulfonyl groups can act as competitive inhibitors for enzymes involved in metabolic pathways. For instance, they may inhibit carbonic anhydrase or other key enzymes involved in cellular metabolism .

- Cell Cycle Arrest : Some studies have shown that certain sulfonamide derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This was observed in MDA-MB-231 cells treated with specific analogs .

- Interaction with Biological Targets : The compound may interact with various proteins through non-covalent interactions, affecting their function without forming irreversible bonds .

Table 1: Summary of Biological Activities

Research Findings

- Antimicrobial Efficacy : A study demonstrated that related sulfonamide compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential for further development as antimicrobial agents .

- Antitumor Activity : The compound's analogs were tested against various cancer cell lines, showing promising results with low IC50 values indicating high potency against specific targets .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could modulate key signaling pathways involved in cell proliferation and apoptosis .

Q & A

Q. What are the optimized synthetic routes for (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride?

The synthesis typically involves sulfonation of a pre-functionalized oxolane framework. Key steps include:

- Sulfonation : Introducing the sulfonyl chloride group via chlorosulfonic acid or thionyl chloride under controlled temperatures (0–5°C) to avoid side reactions .

- Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to maintain the (3S,4R) configuration during ring formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) to isolate the product .

Reference Table:

| Method | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Sulfonation | ClSO₃H, Oxolane derivative | 65–75 | ≥95 |

| Thionyl Chloride Route | SOCl₂, DMF catalyst | 70–80 | ≥98 |

Q. What reaction mechanisms govern nucleophilic substitutions with this compound?

The sulfonyl chloride group acts as a strong electrophile, facilitating nucleophilic substitution (Sₙ2) or elimination-addition pathways. Key factors:

- Kinetics : Second-order dependence on nucleophile concentration (e.g., amines, alcohols) in aprotic solvents like THF .

- Steric Effects : The methoxy group at C4 slightly hinders backside attack, favoring frontside mechanisms in sterically crowded environments .

- Isotopic Labeling : Use of ³⁵S-labeled compounds to track sulfonate intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial vs. equatorial methoxy groups) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect hydrolyzed byproducts .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity?

The (3S,4R) configuration induces distinct electronic and steric effects:

- Electronic Effects : The methoxy group at C4 donates electron density via resonance, reducing sulfonyl chloride electrophilicity compared to non-methoxy analogs .

- Steric Hindrance : The axial methoxy group impedes nucleophilic attack at C3, leading to regioselective reactions at the sulfonyl group .

Reference Table:

| Compound | Substituents | Relative Reactivity (vs. MeSO₂Cl) |

|---|---|---|

| Methanesulfonyl chloride | None | 1.0 (Baseline) |

| (3S,4R)-4-Methoxy derivative | Methoxy at C4 | 0.6–0.8 |

| 4-Fluoro analog | Fluorine at C4 | 1.2–1.5 |

Q. How should researchers address contradictions in kinetic data from nucleophilic substitution studies?

- Solvent Uniformity : Ensure consistent use of anhydrous aprotic solvents (e.g., DMF, DMSO) to minimize hydrolysis interference .

- Temperature Control : Reactions conducted at 25°C ± 0.5°C to reduce thermal variability .

- Competition Experiments : Compare rates with structurally similar compounds (e.g., 4-fluoro derivatives) to isolate steric/electronic contributions .

Q. What methodologies are used to study its applications in bioconjugation?

- Covalent Binding Assays : React with thiol- or amine-containing biomolecules (e.g., cysteine residues, lysine) in PBS buffer (pH 7.4) at 4°C to minimize denaturation .

- Fluorescent Tagging : Conjugate with dansyl chloride derivatives for tracking via fluorescence microscopy .

- Stability Profiling : Monitor hydrolytic degradation in aqueous media using UV-Vis spectroscopy (λ = 260 nm) .

Q. How do solvent polarity and protic vs. aprotic environments affect its reactivity?

- Aprotic Solvents (THF, DCM) : Enhance electrophilicity of the sulfonyl group, accelerating nucleophilic substitutions .

- Polar Protic Solvents (MeOH, H₂O) : Induce rapid hydrolysis to sulfonic acids, limiting utility in aqueous conditions .

- Dielectric Constant Correlation : Reactivity inversely correlates with solvent polarity in Sₙ2 mechanisms .

Data Contradiction Analysis

Q. Resolving discrepancies in reported reaction yields

- Case Study : Conflicting yields (50–85%) in amidation reactions.

- Root Cause : Variable moisture levels during synthesis; hydrolysis competes with amide formation.

- Solution : Use molecular sieves or anhydrous MgSO₄ to scavenge water .

- Validation : Repeat reactions under inert atmosphere (N₂/Ar) with rigorous drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.